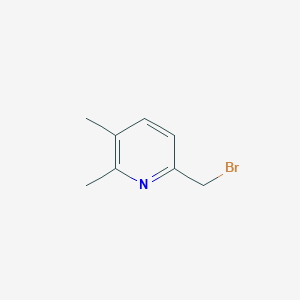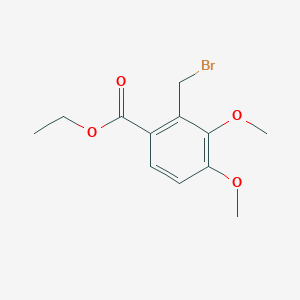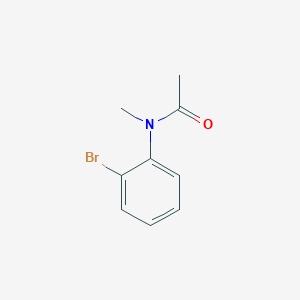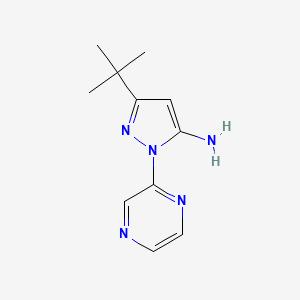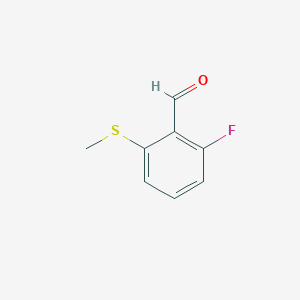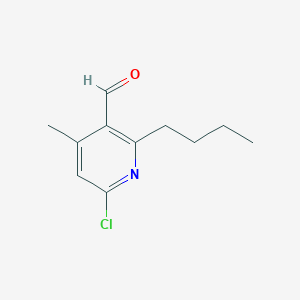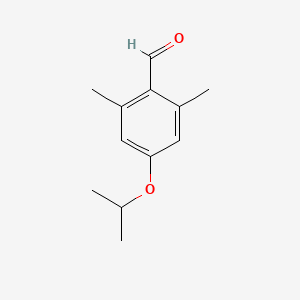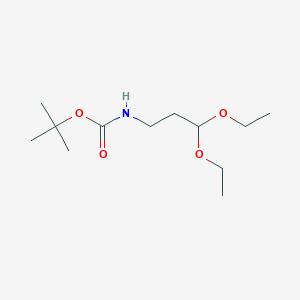
Tert-butyl (3,3-diethoxypropyl)carbamate
Descripción general
Descripción
Tert-butyl (3,3-diethoxypropyl)carbamate is a type of carbamate compound. Carbamates are organic compounds derived from carbamic acid . This particular carbamate is a protected amine . It may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
Synthesis Analysis
Carbamates can be synthesized through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The reaction of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid produces the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea .Molecular Structure Analysis
The molecular formula of Tert-butyl (3,3-diethoxypropyl)carbamate is C8H17NO4 . Its average mass is 191.225 Da and its monoisotopic mass is 191.115753 Da .Chemical Reactions Analysis
Carbamates, including Tert-butyl (3,3-diethoxypropyl)carbamate, can undergo various chemical reactions. For instance, they can participate in a copper-catalyzed cross-coupling reaction with amines and alkoxycarbonyl radicals .Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Carbocyclic Analogues
Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as established by a study that focused on its crystal structure to determine the relative substitution of the cyclopentane ring in this intermediate (Ober et al., 2004).
Intermediate in Biologically Active Compounds
A synthesis study developed a rapid method for synthesizing tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in several biologically active compounds, including omisertinib (AZD9291) (Zhao et al., 2017).
Photoredox-Catalyzed Amination
A study explored a photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor developed for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).
Application in Diels‐Alder Reaction
The preparation and application of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in Diels‐Alder reactions were studied, highlighting its role in the synthesis of complex organic compounds (Padwa et al., 2003).
Isostructural Family of Compounds
Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate revealed their role as new members of an isostructural family of compounds. These molecules in crystals form via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Synthesis of Natural Product Jaspine B
Another study focused on the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, a natural product with cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Pd-Catalyzed Amidation
Research on Pd-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl(Het) halides resulted in the formation of desired compounds in moderate to excellent yields, showcasing its utility in synthetic organic chemistry (Qin et al., 2010).
Asymmetric Mannich Reaction
A study reported the synthesis of tert-butyl (1S,2S)‐2‐methyl‐3‐oxo‐1‐phenylpropylcarbamate by asymmetric Mannich reaction, emphasizing its importance in chiral synthesis and pharmaceutical applications (Yang et al., 2009).
Curtius Rearrangement for Boc-Protected Amines
The one-pot Curtius rearrangement for the formation of tert-butyl carbamate showcased its high-yield production at low temperatures, highlighting its significance in protecting amino acids (Lebel & Leogane, 2005).
Deprotection with Aqueous Phosphoric Acid
A study on the deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid demonstrated an environmentally benign and mild reaction condition, preserving the stereochemical integrity of substrates (Li et al., 2006).
Reactivity of N-(3-Thienyl)carbamates
Research into the reactivity of tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates led to the formation of various thienopyrroles and thienooxazepinones, showcasing the compound's versatility in organic syntheses (Brugier et al., 2001).
Photochemical Ring Contraction
A study on the photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives using tert-butyl N-(1-ethoxycyclopropyl)carbamate revealed a novel pathway in organic synthesis (Crockett & Koch, 2003).
Genotoxic Impurities Analysis
An advanced chromatography-mass spectroscopy method was developed to characterize genotoxic impurities in Bictegravir sodium, focusing on tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate (Puppala et al., 2022).
Methyl Tert-Butyl Ether Degradation
A study on the degradation of methyl tert-butyl ether (MTBE) using the UV/H2O2 process identified tert-butyl formate and other byproducts, contributing to environmental science and pollution control (Stefan et al., 2000).
Preparation for Medical Applications
The preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine using tert-butyl carbamate highlighted its role in protecting groups for medical applications (Wu, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(3,3-diethoxypropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-6-15-10(16-7-2)8-9-13-11(14)17-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZCLXOBJLHYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)OC(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30772602 | |
| Record name | tert-Butyl (3,3-diethoxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30772602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153815-24-8 | |
| Record name | tert-Butyl (3,3-diethoxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30772602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





